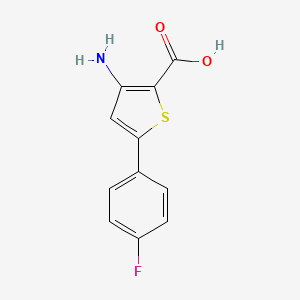

3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic Acid

Overview

Description

“3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic Acid” is a derivative of thiophene . Thiophene is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C11H7FN2S . It has an average mass of 218.250 Da and a monoisotopic mass of 218.031403 Da .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Synthesis of Novel Compounds

"3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic Acid" and its derivatives serve as key intermediates in the synthesis of a diverse array of novel compounds. For example, Divyaraj Puthran et al. (2019) demonstrated the synthesis of novel Schiff bases using related thiophene derivatives and evaluated their antimicrobial activity, with some derivatives showing excellent activity compared to others. This highlights the compound's role in creating new molecules with potential biological applications (Divyaraj Puthran et al., 2019).

Antimicrobial and Antinociceptive Activities

The derivatives of "this compound" have been explored for their biological activities, including antimicrobial and antinociceptive effects. For instance, S. Shipilovskikh et al. (2020) studied the antinociceptive activity of synthesized compounds derived from thiophene carboxylic acid derivatives, indicating their potential therapeutic applications (S. Shipilovskikh et al., 2020).

Materials Science Applications

In materials science, the structural properties of thiophene derivatives, including "this compound," have been leveraged for various applications. Sasmita Das et al. (2003) synthesized and characterized the crystal structure of amino-3-fluorophenyl boronic acid, a related derivative, for use in glucose sensing materials, demonstrating the compound's utility in developing sensors and materials for biomedical applications (Sasmita Das et al., 2003).

Fluorescence and Sensing Capabilities

"this compound" and its derivatives also show promise in the field of fluorescence and sensing. Xiaolong Sun et al. (2019) discussed the mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids, indicating the potential of related compounds in fluorescence-based sensing technologies (Xiaolong Sun et al., 2019).

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to attract the interest of scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely focus on the synthesis of new thiophene derivatives and the exploration of their properties and applications .

Properties

IUPAC Name |

3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOBZKIXDFDVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)